1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone, commonly referred to as 7-BBQ, is a synthetic organic compound derived from 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This compound features a quinolinone core structure modified with a bromobutyl side chain, which enhances its biological activity and potential applications in medicinal chemistry.
The precursor compound, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is synthesized through various methods involving the cyclization of appropriate precursors. The synthesis of 1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone typically involves the alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone using 1,4-dibromobutane as the alkylating agent .
This compound belongs to the class of heterocyclic organic compounds known as quinolinones. Quinolinones are characterized by their fused aromatic rings and are often investigated for their pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone can be achieved through a multi-step process:
The reaction conditions generally involve heating the reactants for several hours to ensure complete conversion. The yield of this synthesis method can reach approximately 75.5% .
The molecular formula of 1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone is C13H14BrN O2. The structure consists of:
The compound's molecular weight is approximately 284.16 g/mol. The presence of the bromine atom contributes to its reactivity and potential biological activity.
1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone can undergo various chemical transformations:
Common reagents for these reactions may include reducing agents like sodium borohydride or oxidizing agents such as potassium permanganate.
The mechanism of action for compounds like 1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone often relates to their interaction with biological targets:
The physical properties include:
The chemical properties encompass:
Relevant data on melting point and boiling point may vary based on purity but are essential for practical applications in synthesis and formulation.
1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone has several applications in scientific research:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which could lead to novel therapeutic agents in pharmaceuticals.
This compound is systematically identified as 1-(4-Bromobutyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one, reflecting its core quinolinone structure with substituents at the N1 and C7 positions. Its molecular formula is C₁₃H₁₆BrNO₂, corresponding to a molecular weight of 298.18 g/mol [1] . The compound is registered under multiple CAS Registry Numbers, including 1424857-68-0 (for the 1-(4-bromobutyl) variant) and 129722-34-5 (for the structurally related 7-(4-bromobutoxy) isomer), highlighting the importance of precise structural identification when referencing this compound [1] [3]. The SMILES notation (O=C1N(CCCCBr)C2=C(C=CC(O)=C2)CC1) provides a machine-readable representation of its atomic connectivity, emphasizing the lactam carbonyl, bromoalkyl chain, and phenolic hydroxyl group [1].
Table 1: Systematic and Common Nomenclature for 1-(4-Bromobutyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one
Nomenclature Type | Name |
---|---|
Systematic IUPAC Name | 1-(4-Bromobutyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
Alternative Chemical Names | 1-(4-Bromobutyl)-7-hydroxy-3,4-dihydrocarbostyril; Aripiprazole Bromobutoxyquinoline Impurity |
Pharmaceutical Context | Aripiprazole Intermediate; Aripiprazole Impurity I |
CAS Registry Numbers | 1424857-68-0 (1-(4-Bromobutyl) variant); 129722-34-5 (7-(4-Bromobutoxy) isomer) |
The compound is commercially available under designations such as "Aripiprazole Intermediate" or "Aripiprazole Impurity I," reflecting its significance in pharmaceutical synthesis [3]. This nomenclature complexity necessitates careful attention to structural details when interpreting literature or sourcing materials, particularly distinguishing between the 1-(4-bromobutyl) and 7-(4-bromobutoxy) isomers which exhibit different reactivity profiles [1] [3].
The molecule features a fused bicyclic system comprising a partially saturated quinoline core with a lactam functionality at the 2-position. Critical structural elements include:
Tautomerism represents a significant structural consideration for this compound. The 7-hydroxy group can undergo keto-enol tautomerism, though the phenolic form predominates under standard conditions. More significantly, the lactam-lactim tautomeric equilibrium affects the electronic distribution within the heterocyclic core. While the lactam form (2-quinolone) is strongly favored in the solid state and non-polar solvents, polar protic solvents may stabilize the minor lactim tautomer (2-hydroxyquinoline), potentially influencing reactivity patterns. This tautomeric behavior is evidenced by the compound's chemical reactivity, where alkylation typically occurs at the oxygen rather than nitrogen under basic conditions [3] [4]. X-ray crystallographic studies of analogous compounds confirm the lactam structure with typical C=O bond lengths of 1.22 Å and C-N bonds of 1.35 Å, consistent with delocalization across the N-C(O) system but without full enolization [3].
This brominated quinolinone serves as a pivotal building block in the synthesis of complex nitrogen-containing heterocycles, particularly in pharmaceutical contexts. Its primary application resides in the multi-step synthesis of aripiprazole (7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one), an atypical antipsychotic agent [3] [7]. The synthetic sequence typically involves:
Table 2: Synthetic Routes to Key Pharmaceutical Intermediates Using 1-(4-Bromobutyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives
Reaction Type | Conditions | Product | Application |
---|---|---|---|
O-Alkylation | K₂CO₃, DMF, 40-45°C, 6-8h | 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | Aripiprazole precursor |
Nucleophilic Substitution | 1-(2,3-Dichlorophenyl)piperazine, toluene, 80-110°C | Aripiprazole | Antipsychotic API |
Purification | Silica gel chromatography (ethyl acetate/hexane) or recrystallization | High-purity intermediates | Pharmaceutical synthesis |
The synthetic value of this intermediate extends beyond aripiprazole synthesis to other pharmacologically active compounds containing the 7-(ω-functionalized alkoxy)-3,4-dihydroquinolin-2(1H)-one scaffold. Its structural features enable diverse chemical transformations: the lactam nitrogen can participate in condensation reactions, the aromatic ring undergoes electrophilic substitution (though selectively due to the electron-donating alkoxy group), and the bromoalkyl chain can be converted to other functional groups (e.g., azides, amines, or thioethers) to expand molecular diversity [3] [7].
Purification presents challenges due to the formation of bis-alkylated impurities during synthesis. Column chromatography on silica gel with ethyl acetate/hexane mixtures (typically 1:3 to 1:1 v/v) effectively separates the target mono-substituted intermediate from over-alkylated byproducts. Alternatively, selective crystallization from ethyl acetate/cyclohexane mixtures yields material with >98% purity as confirmed by HPLC analysis [3] [7].
Table 3: Purification Methods for 1-(4-Bromobutyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives
Purification Method | Conditions | Purity Achieved | Yield |
---|---|---|---|
Silica Gel Chromatography | Ethyl acetate/hexane (1:3 to 1:1 gradient) | >98% (HPLC) | 65-75% |
Recrystallization | Ethyl acetate/cyclohexane | >99% (HPLC) | 60-70% |
Solvent Extraction | Chloroform/water partition followed by NaOH wash | 95-97% | 80-85% |
The commercial significance of this intermediate is evidenced by its availability from major chemical suppliers (e.g., TCI Chemicals, Sigma-Aldrich) at research (gram) to process development (kilogram) scales, with pricing reflecting its high purity (>98% HPLC) [3] [6]. Current research explores its utilization in synthesizing novel dopamine partial agonists and serotonin modulators, expanding its relevance beyond established pharmaceutical applications into investigational therapeutics [3] [7].
Comprehensive Compound List
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2